molecular formula C14H18O3 B13352825 1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one

1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one

Cat. No.: B13352825
M. Wt: 234.29 g/mol
InChI Key: UPOXRMDNIQQAGO-UHFFFAOYSA-N
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Description

1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group, a methoxyphenyl group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps, including acylation, Friedel-Crafts reaction, hydrolysis, chlorination, and base-catalyzed reactions. Here is a general outline of the synthetic route:

    Acylation: Cyclopentylmethanol is reacted with an acyl chloride in the presence of a base to form the corresponding ester.

    Friedel-Crafts Reaction: The ester is then subjected to a Friedel-Crafts acylation reaction with a phenyl compound in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form the ketone.

    Hydrolysis: The ketone is hydrolyzed to form the corresponding hydroxy compound.

    Chlorination: The hydroxy compound is chlorinated to form the chloro derivative.

    Base-Catalyzed Reaction: The chloro derivative is then reacted with a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate pathways related to the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.

Comparison with Similar Compounds

1-(4-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one can be compared with similar compounds such as:

    1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Acetanisole: Contains a methoxyphenyl group but lacks the hydroxycyclopentyl group.

    1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Similar phenyl structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-[4-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C14H18O3/c1-11(15)12-4-6-13(7-5-12)17-10-14(16)8-2-3-9-14/h4-7,16H,2-3,8-10H2,1H3

InChI Key

UPOXRMDNIQQAGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2(CCCC2)O

Origin of Product

United States

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